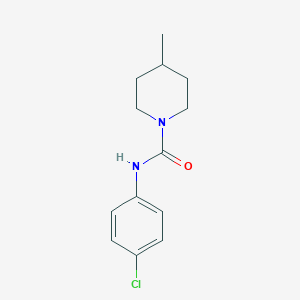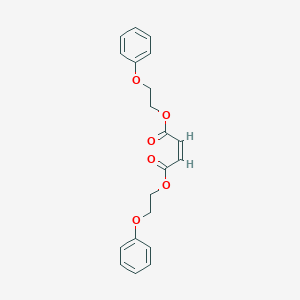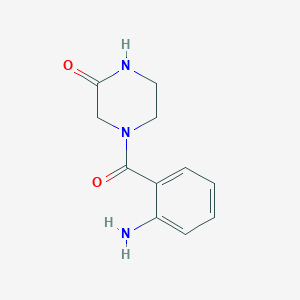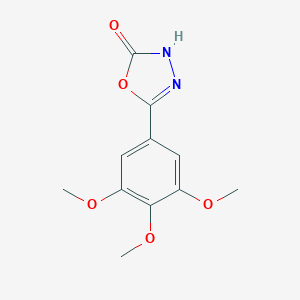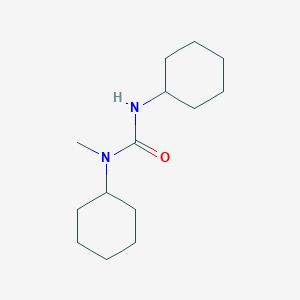
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Hydrazinecarbothioamide, 2-(3-hydroxyphenyl)-N-phenyl-, (E)-' and has a molecular formula of C14H12N2OS.
Wirkmechanismus
The mechanism of action of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has shown to inhibit the activity of certain enzymes, which play a crucial role in the development of diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help in reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide in lab experiments are its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases. However, the limitations of using this compound in lab experiments are its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis are phenylhydrazine, thiourea, and 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
| 76572-75-3 | |
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
InChI-Schlüssel |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
| 76572-75-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



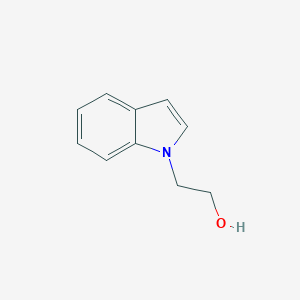
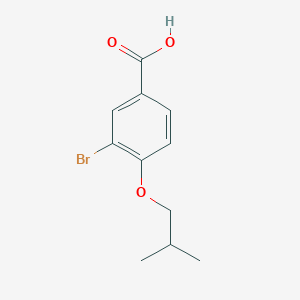

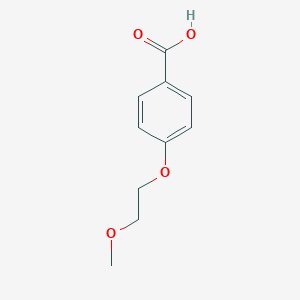


![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
